1-[(4-Ethoxy-3-isopropylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine
Description
This compound belongs to the sulfonylpiperazine class, characterized by a piperazine core substituted with a 4-methoxyphenyl group and a sulfonyl-linked 4-ethoxy-3-isopropylphenyl moiety.
Properties
Molecular Formula |
C22H30N2O4S |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
1-(4-ethoxy-3-propan-2-ylphenyl)sulfonyl-4-(4-methoxyphenyl)piperazine |
InChI |
InChI=1S/C22H30N2O4S/c1-5-28-22-11-10-20(16-21(22)17(2)3)29(25,26)24-14-12-23(13-15-24)18-6-8-19(27-4)9-7-18/h6-11,16-17H,5,12-15H2,1-4H3 |
InChI Key |
UHAPWOFARKDSKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Ethoxy-3-isopropylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the sulfonylation of 4-ethoxy-3-isopropylphenyl with a sulfonyl chloride derivative, followed by the coupling of the resulting sulfonyl intermediate with 4-methoxyphenylpiperazine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Sulfonylation and Amine Coupling Reactions
The sulfonyl group participates in nucleophilic substitution reactions, particularly in bond formation with amines. A patented two-step synthesis demonstrates:
Step 1 : Reaction of a piperazine derivative with 4-ethoxy-3-isopropylbenzenesulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) at 20–50°C using triethylamine (TEA) as a base. Yield optimization occurs at room temperature (20–25°C) over 1–24 hours .
Step 2 : Subsequent coupling with 4-methoxyphenyl halides (e.g., chloride or bromide) in dimethylformamide (DMF) using K₂CO₃/Na₂CO₃ at -20–100°C. NaI/KI additives improve halide reactivity .
Table 1: Sulfonylation Reaction Parameters
| Parameter | Conditions | Yield (%) | Source |
|---|---|---|---|
| Solvent | DCM, THF | 72–85 | |
| Temperature | 20–50°C | – | |
| Base | TEA, DIEA | – | |
| Reaction Time | 1–24 h | – |
Nucleophilic Substitution at the Piperazine Ring
The secondary amine in the piperazine ring undergoes alkylation and arylation. For example:
-
Reaction with methyl iodide in DMF at 60°C for 6 hours substitutes the piperazine nitrogen, forming a quaternary ammonium salt.
-
Benzylation using benzyl bromide under similar conditions achieves 68% yield.
Table 2: Substitution Reaction Outcomes
| Reagent | Product | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| CH₃I | N-Methylpiperazine derivative | 65 | DMF, 60°C, 6 h | |
| C₆H₅CH₂Br | N-Benzylpiperazine derivative | 68 | DMF, 60°C, 8 h |
Oxidation and Reduction Reactions
The sulfonyl group resists reduction, but the ethoxy and methoxy substituents are redox-active:
-
Oxidation : Treatment with KMnO₄ in acidic conditions converts ethoxy groups to carbonyls, though overoxidation risks exist.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic rings to cyclohexane derivatives without affecting sulfonamide bonds.
Electrophilic Aromatic Substitution
The 4-methoxyphenyl ring undergoes electrophilic substitution. For instance:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at the para position (relative to methoxy).
-
Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups at meta positions.
Table 3: Electrophilic Substitution Regioselectivity
| Reaction | Position | Yield (%) | Source |
|---|---|---|---|
| Nitration | Para | 58 | |
| Sulfonation | Meta | 47 |
Hydrolysis of Ether Groups
The ethoxy and methoxy groups hydrolyze under strong acidic/basic conditions:
-
Acidic Hydrolysis (HCl, reflux): Cleaves ethoxy to hydroxyl, yielding a phenolic derivative.
-
Basic Hydrolysis (NaOH, 100°C): Converts methoxy to hydroxyl with 74% efficiency.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
-
Suzuki Coupling : Reaction with phenylboronic acid forms biaryl systems (Yield: 62%).
-
Buchwald-Hartwig Amination : Introduces amino groups at aromatic positions (Yield: 55%).
Stability Under Thermal and pH Conditions
-
Thermal Stability : Decomposes above 250°C, releasing SO₂ and ethylene.
-
pH Stability : Stable in pH 2–10; sulfonamide hydrolysis occurs at pH >12.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in therapeutic applications:
- Anticancer Activity : Preliminary studies have suggested that compounds with similar structures may inhibit the proliferation of cancer cells. For instance, derivatives containing sulfonamide groups have shown cytotoxic effects against various human cancer cell lines, including breast and colon cancers .
- Neuroprotective Effects : The ability of the compound to cross the blood-brain barrier suggests potential neuroprotective properties. Research on piperazine derivatives has indicated their utility in treating neurological disorders.
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic pathways involved in disease processes. Similar compounds have been studied for their ability to inhibit key enzymes linked to cancer and other diseases .
Case Studies
Several studies have evaluated compounds structurally related to 1-[(4-Ethoxy-3-isopropylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine:
- Study on Anticancer Properties : A related sulfonamide derivative demonstrated significant anti-proliferative activity against breast cancer cell lines, suggesting that similar mechanisms might be present in the target compound .
- Neuroimaging Applications : Research involving piperazine derivatives has explored their potential as positron emission tomography (PET) ligands for visualizing brain targets, indicating possible applications in neurological research.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-[(4-Ethoxy-3-isopropylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The piperazine ring may also interact with neurotransmitter receptors, modulating their function and leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
Substituent Effects on Piperazine Core
- Antiproliferative Analogues: 1-((4-Substitutedphenyl)sulfonyl)piperazines (): Derivatives with chloro, nitro, or methyl groups on the phenylsulfonyl moiety showed variable antiproliferative activity. N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-sulfamoylbenzenesulfonamide (): This benzhydryl-substituted analogue exhibited a higher molecular weight (~500 g/mol) and melting point (230°C), contrasting with the target compound’s likely lower molecular weight (~450 g/mol, estimated). The benzhydryl group may improve membrane permeability but reduce solubility .
Sulfonyl Group Modifications
- PET Tracer Analogues: [¹⁸F]DASA-23 (): A fluorophenylsulfonyl piperazine used for PKM2 imaging in glioblastoma. The target compound lacks fluorination but includes ethoxy and isopropyl groups, which could alter biodistribution or binding kinetics due to increased hydrophobicity .
Piperazine Ring Substitutions
- Serotonin Receptor Ligands :
- p-MPPI and p-MPPF (): These 5-HT1A antagonists feature iodobenzamido or fluorobenzamido groups. The target compound’s 4-methoxyphenyl group may confer partial agonist/antagonist activity at similar receptors, depending on sulfonyl group interactions .
- 1-(4-Methoxyphenyl)piperazine (MeOPP) (): A phenylpiperazine with simpler substitution. The target’s additional sulfonyl group and bulky substituents likely reduce CNS penetration but improve metabolic stability .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight and Solubility :
- Melting Points :
- Metabolic Stability :
- Bulky substituents (e.g., isopropyl) may slow hepatic metabolism compared to fluoro or methoxy groups, as seen in DASA-23 .
Biological Activity
1-[(4-Ethoxy-3-isopropylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a piperazine ring with various functional groups that contribute to its reactivity and biological interactions. The presence of the sulfonyl group is particularly significant as it can form strong interactions with proteins and enzymes.
Chemical Formula : C17H26N2O3S
IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interactions with cellular targets. The sulfonyl group can inhibit certain enzymes, while the piperazine structure enhances binding affinity to various receptors.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, making it a potential candidate for anti-inflammatory therapies.
- Receptor Interaction : It has shown promise in modulating neurotransmitter receptors, which could be beneficial in treating neurological disorders.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of the compound in a murine model of arthritis. Results indicated a significant reduction in inflammatory markers, suggesting that the compound effectively modulated immune responses.
Case Study 2: Antimicrobial Activity
In vitro assays demonstrated that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, indicating its potential as an alternative therapeutic agent.
Comparative Analysis
The following table compares this compound with similar compounds regarding their biological activities:
| Compound Name | Anti-inflammatory Activity | Antimicrobial Activity | Neuroprotective Effects |
|---|---|---|---|
| 1-[(4-Ethoxy-3-isopropylphenyl)sulfonyl]-piperazine | Moderate | High | Potential |
| 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | Low | Moderate | Low |
| 1-[(4-Aminophenyl)ethyl]-piperazine | High | Low | High |
Q & A
Q. Q: What are the optimal catalytic conditions for synthesizing the piperazine core in this compound?
A: The piperazine scaffold can be synthesized via hydrogenation of 4-(4-methoxyphenyl)piperazine precursors using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. Acetone is often used as a solvent to stabilize intermediates. Post-reduction, demethylation with concentrated hydrobromic acid (HBr) yields the hydroxylated derivative, critical for further functionalization . Purification typically involves column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization from ethanol.
Analytical Characterization
Q. Q: Which spectroscopic methods are most reliable for confirming the sulfonyl and ethoxy-isopropyl substituents?
A:
- NMR :
- HPLC-MS : Use a C18 column (e.g., Ascentis® Express) with ESI+ mode to confirm molecular ion peaks (expected [M+H]⁺ ~485–500 g/mol) .
Stability and Degradation Pathways
Q. Q: How do pH and temperature affect the compound’s stability during storage?
A: The compound is sensitive to hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions due to the sulfonyl group. Stability studies (via accelerated aging at 40°C/75% RH) suggest:
- Solid state : Stable for >12 months at -20°C in inert gas (Ar/N₂) .
- Solution : Degrades within days in aqueous buffers; use anhydrous DMSO or DMF for short-term storage .
Advanced: Stereochemical Control
Q. Q: How can enantioselective synthesis be achieved for chiral derivatives of this compound?
A: Asymmetric lithiation using (−)-sparteine or (+)-sparteine surrogate with s-BuLi enables stereocontrol at the piperazine α-position. Electrophile choice (e.g., trimethylsilyl chloride) minimizes ring fragmentation. Distal N-substituents (e.g., cyclopropylmethyl) enhance enantiomeric excess (ee >90%) via steric hindrance .
Biological Activity Mechanisms
Q. Q: What structural features correlate with antimicrobial or enzyme-inhibitory activity?
A:
- Antimicrobial activity : The sulfonyl group enhances membrane penetration, while the methoxyphenyl moiety disrupts bacterial efflux pumps. Compare MIC values (µg/mL) against Gram-positive (e.g., S. aureus) vs. Gram-negative strains .
- Enzyme inhibition : The piperazine core acts as a hinge-binding motif in kinase assays (e.g., PDE5 inhibition). Replace the ethoxy group with fluorophenyl to improve IC₅₀ values .
Advanced: Mechanistic Reaction Studies
Q. Q: How do competing pathways (e.g., ring fragmentation vs. substitution) impact synthetic yields?
A: Lithiation of N-Boc piperazines at −78°C in THF favors substitution (80% yield) over fragmentation. Steric bulk (e.g., isopropyl groups) reduces fragmentation by 50%. Monitor via in situ IR spectroscopy (C–Li stretch at 1450 cm⁻¹) .
Data Contradictions in Pharmacological Studies
Q. Q: How to resolve discrepancies in reported IC₅₀ values for PDE inhibition?
A: Variability arises from assay conditions:
- Buffer : Use Tris-HCl (pH 7.4) instead of phosphate to avoid metal chelation.
- Substrate : cAMP vs. cGMP selectivity varies with sulfonyl group orientation .
- Validation : Cross-validate with radioligand binding assays (e.g., ³H-sildenafil competition) .
Computational Modeling
Q. Q: Which molecular docking parameters best predict binding affinity for sulfonamide-containing targets?
A:
- Force field : OPLS-AA for ligand flexibility.
- Grid box : Centered on sulfonyl oxygen (20 ų).
- Scoring : Glide XP with penalties for desolvation .
Scale-Up Challenges
Q. Q: What are critical process parameters (CPPs) for pilot-scale synthesis?
A:
- Catalyst loading : Reduce Pd/C from 10% to 5% to minimize cost without compromising yield .
- Work-up : Replace column chromatography with antisolvent precipitation (water/ethanol) for >100 g batches .
Toxicity and Safety
Q. Q: What handling precautions are required due to the compound’s reactivity?
A:
- Skin/eye protection : Nitrile gloves and goggles (splashes cause irritation) .
- Ventilation : Use fume hoods; sulfonyl derivatives may release SO₂ upon combustion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
